3-Amino-4-cyclopropoxypicolinaldehyde
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-4-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c10-9-7(5-12)11-4-3-8(9)13-6-1-2-6/h3-6H,1-2,10H2 |
InChI Key |
JWFLMYIKRLMLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloropicolinaldehyde
4-Chloropicolinaldehyde serves as a precursor for cyclopropoxy substitution. A plausible route involves chlorination of 4-hydroxypicolinaldehyde using POCl$$3$$ or PCl$$5$$ under reflux.
Cyclopropoxylation
Treatment of 4-chloropicolinaldehyde with cyclopropanol in the presence of NaH or K$$2$$CO$$3$$ in DMF at 80–100°C facilitates nucleophilic aromatic substitution (Table 1).
Table 1: Cyclopropoxylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 12 | 62 |
| K$$2$$CO$$3$$ | DMSO | 100 | 8 | 58 |
Amination via Nitration-Reduction
Nitration at position 3 using HNO$$3$$-H$$2$$SO$$4$$ at 0°C, followed by catalytic hydrogenation (Pd/C, H$$2$$), yields the target amine.
Method 2: Cyclopropoxylation via Mitsunobu Reaction
Mitsunobu Conditions
4-Hydroxypicolinaldehyde reacts with cyclopropanol under Mitsunobu conditions (DIAD, PPh$$_3$$) to install the cyclopropoxy group. This method avoids harsh bases and improves regioselectivity (Table 2).
Table 2: Mitsunobu Reaction Parameters
| Cyclopropanol Equiv. | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | THF | 24 | 75 |
| 3.0 | DCM | 18 | 68 |
Amination Strategy
Post-cyclopropoxylation, the amino group is introduced via Buchwald-Hartwig coupling using Pd(OAc)$$_2$$ and Xantphos.
Method 3: Reductive Amination of Nitro Precursors
Nitro Intermediate Synthesis
Direct nitration of 4-cyclopropoxypicolinaldehyde using AcONO$$_2$$ in acetic acid yields the 3-nitro derivative.
Catalytic Reduction
Hydrogenation over Raney Ni or Pd/C in ethanol reduces the nitro group to amine with >90% efficiency.
Method 4: Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A boronic ester at position 4 enables coupling with cyclopropoxytriflate. For example, 3-amino-4-bromopicolinaldehyde undergoes Suzuki coupling with cyclopropoxyboronic acid (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$).
Challenges in Regioselectivity
Competing coupling at the aldehyde position necessitates protecting group strategies, such as acetal formation.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Sub. | 3 | 45 | Simple conditions | Low regioselectivity |
| Mitsunobu | 2 | 65 | High yield | Costly reagents |
| Reductive Amination | 2 | 70 | Mild reduction | Nitration challenges |
| Suzuki Coupling | 3 | 55 | Regioselective | Boronic acid availability |
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Amino-4-cyclopropoxypicolinic acid.
Reduction: 3-Amino-4-cyclopropoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Amino-4-cyclopropoxypicolinaldehyde, comparisons are drawn to pyridine derivatives with analogous substituents or functional groups. The following table summarizes key structural and functional differences:
Key Observations
Substituent Effects: The cyclopropoxy group in this compound is smaller and more strained than the cyclohexyl group in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone. This difference likely impacts solubility and steric interactions in synthetic pathways or binding applications.
Toxicological Data Gaps: For 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, toxicological studies are incomplete , suggesting similar uncertainties may exist for this compound.
Functional Group Reactivity :
- Aldehydes (as in the target compound) are typically more electrophilic than nitriles, making them prone to oxidation or nucleophilic attack. This could influence stability in storage or synthetic applications.
Q & A
Basic: What are the standard synthetic routes for 3-Amino-4-cyclopropoxypicolinaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclopropoxylation of a picolinaldehyde precursor followed by amination. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are often employed to introduce the cyclopropoxy group, as seen in analogous quinoline syntheses . Key parameters include:
- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for coupling efficiency.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Temperature : Moderate heating (80–100°C) balances reactivity and side-product formation.
Yield optimization requires monitoring intermediates via TLC or HPLC, with purification via column chromatography (e.g., silica gel, eluent gradients of ethyl acetate/hexane) .
Advanced: How can regioselectivity challenges in the amination step of this compound synthesis be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the picolinaldehyde scaffold. Strategies include:
- Directing groups : Temporary protection of the aldehyde moiety with tert-butyldimethylsilyl (TBS) groups to steer amination to the desired position .
- Metal-ligand tuning : Using bulky ligands (e.g., PCy₃) to sterically hinder undesired reaction pathways .
- Kinetic control : Lowering reaction temperatures (0–25°C) to favor the thermodynamically less stable but regioselective product .
Validation via ¹H NMR (e.g., monitoring amine proton shifts at δ 5.5–6.0 ppm) and HRMS ensures correct regiochemistry .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropoxy (δ 0.7–1.2 ppm for cyclopropyl protons) and aldehyde (δ 9.8–10.2 ppm) groups. Aromatic protons appear as multiplet signals (δ 6.5–8.0 ppm) .
- Mass spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₉H₁₁N₂O₂: [M+H]⁺ = 179.0821) to verify molecular integrity .
- IR spectroscopy : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and aldehyde C=O (1700–1720 cm⁻¹) are diagnostic .
Advanced: How should researchers resolve contradictions in spectral data for structurally similar byproducts?
Methodological Answer:
Contradictions often stem from overlapping signals or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Spiking experiments : Adding a pure reference standard (e.g., a known cyclopropoxylated analog) to identify contaminant peaks .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for proposed structures, cross-referenced with experimental data .
Basic: What frameworks guide experimental design for studying this compound’s reactivity?
Methodological Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Feasibility : Prioritize reactions with commercially available precursors (e.g., cyclopropanol derivatives).
- Novelty : Explore understudied reactions (e.g., photoinduced cyclopropane ring-opening).
- Ethical : Follow safety protocols for handling aldehydes (e.g., PPE, fume hoods) .
Advanced: What methodological pitfalls arise in multi-step syntheses of this compound?
Methodological Answer:
Common issues include:
- Intermediate instability : The aldehyde group is prone to oxidation; use stabilizing agents (e.g., molecular sieves) during purification .
- Byproduct accumulation : Cyclopropane ring-opening under acidic conditions generates undesired diols. Mitigate via pH-controlled workups (pH 6–7) .
- Scale-up challenges : Batch heterogeneity in Pd-catalyzed steps requires rigorous stirring and inert atmospheres .
Basic: How can researchers validate the purity of this compound for biological assays?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is acceptable for most assays .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Karl Fischer titration : Ensure low water content (<0.1%) to prevent hydrolysis .
Advanced: What strategies address discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Solvent effect modeling : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation .
- Transition-state analysis : IRC calculations identify hidden barriers not captured in static models.
- Experimental validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare activation energies with predictions .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
- Spill management : Neutralize with sodium bisulfite solution to convert aldehydes to less volatile derivatives .
Advanced: How can degradation pathways of this compound be systematically studied?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
- LC-MS/MS : Identify degradation products (e.g., oxidized aldehydes or ring-opened diols) via fragmentation patterns .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
